

Toxicological Profile and Safety Data for 4-Chloro-2,6-dimethylphenol

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Compound of Interest

Compound Name: 4-Chloro-2,6-dimethylphenol

Cat. No.: B073967

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Executive Summary

4-Chloro-2,6-dimethylphenol (CAS No. 1123-63-3) is a chlorinated phenolic compound utilized primarily as an intermediate in chemical synthesis.^[1] While specific, in-depth toxicological studies on this particular isomer are not extensively published in peer-reviewed literature, a robust safety profile can be constructed from regulatory safety data sheets (SDS), and by drawing logical inferences from the broader class of chlorophenols. This guide synthesizes the available data to provide a comprehensive overview of its hazard profile, toxicological endpoints, and requisite safety protocols for laboratory and industrial handling. The primary hazards identified include acute toxicity upon ingestion, dermal contact, and inhalation; severe irritation to skin and eyes; and a suspicion of germ cell mutagenicity.^{[2][3]} This document provides the detailed data and procedural guidance necessary for a thorough risk assessment by professionals in the field.

Physicochemical and Chemical Identity

Understanding the fundamental properties of a compound is the first step in a sound toxicological assessment. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate.

Property	Value	Source
CAS Number	1123-63-3	[4][5]
Molecular Formula	C ₈ H ₉ ClO	[4][6]
Molecular Weight	156.61 g/mol	[4][5][6]
Synonyms	4-Chloro-2,6-xlenol	[6]
Appearance	Colorless, crystalline solid	[7]
Solubility in Water	Low; one study reports a value determined at pH 5.1.[8]	[8]
logP	2.66244	[6]

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Analysis of available safety data sheets reveals a consensus on several key hazards, although classifications for acute toxicity vary slightly between suppliers.[2][3] A consolidated and conservative hazard profile is presented below.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4 (Harmful) / Category 3 (Toxic)	H302: Harmful if swallowed / H301: Toxic if swallowed[2][3]
Acute Toxicity, Dermal	Category 4 (Harmful) / Category 3 (Toxic)	H312: Harmful in contact with skin / H311: Toxic in contact with skin[3]
Acute Toxicity, Inhalation	Category 4 (Harmful)	H332: Harmful if inhaled[3]
Skin Corrosion/Irritation	Category 2 (Irritant) / Category 1B (Corrosive)	H315: Causes skin irritation / H314: Causes severe skin burns and eye damage[2][3]
Serious Eye Damage/Irritation	Category 2 (Irritant) / Category 1 (Damage)	H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3]
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction[2]
Germ Cell Mutagenicity	Category 2	H341: Suspected of causing genetic defects[2]
STOT - Single Exposure	Category 3 (Respiratory Irritation)	H335: May cause respiratory irritation[2][3][9]
Hazardous to the Aquatic Environment	Acute Category 1 / Chronic Category 2	H400: Very toxic to aquatic life / H411: Toxic to aquatic life with long lasting effects[2]

Toxicological Profile

This section details the known effects of **4-Chloro-2,6-dimethylphenol** on biological systems. The data is primarily derived from standardized assessments reported in safety data sheets, with contextual insights from studies on structurally related chlorophenols.

Acute Toxicity

The compound is classified as harmful or toxic following exposure via oral, dermal, and inhalation routes.[3] This suggests rapid absorption and systemic distribution. The mechanism of acute toxicity for chlorophenols often involves the uncoupling of oxidative phosphorylation, leading to cellular energy depletion, though this has not been specifically confirmed for the 2,6-dimethylphenol isomer.[10] Symptoms following high exposure may include headache, weakness, nausea, and vomiting.[7]

Skin and Eye Irritation/Corrosion

There is strong evidence that **4-Chloro-2,6-dimethylphenol** is a significant irritant to the skin and eyes.[2][3][9] Some classifications indicate it can cause severe skin burns and irreversible eye damage, consistent with the corrosive nature of many phenolic compounds. This corrosive potential necessitates the use of robust personal protective equipment (PPE) to prevent any direct contact.

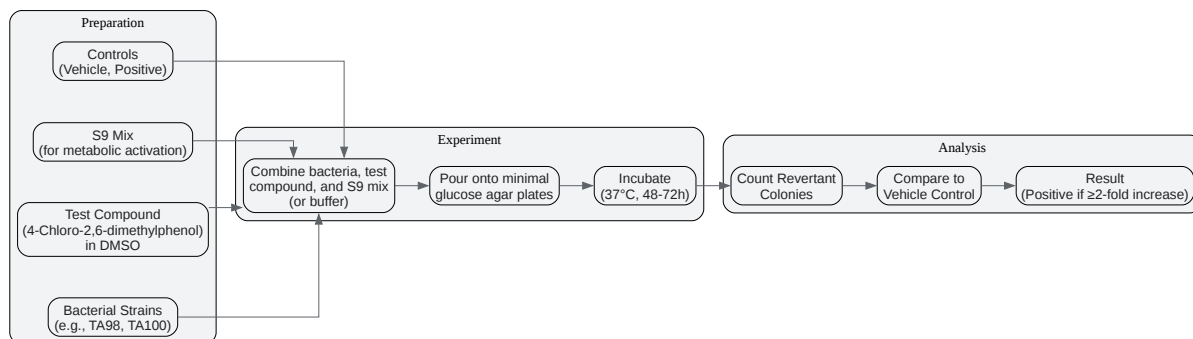
Skin Sensitization

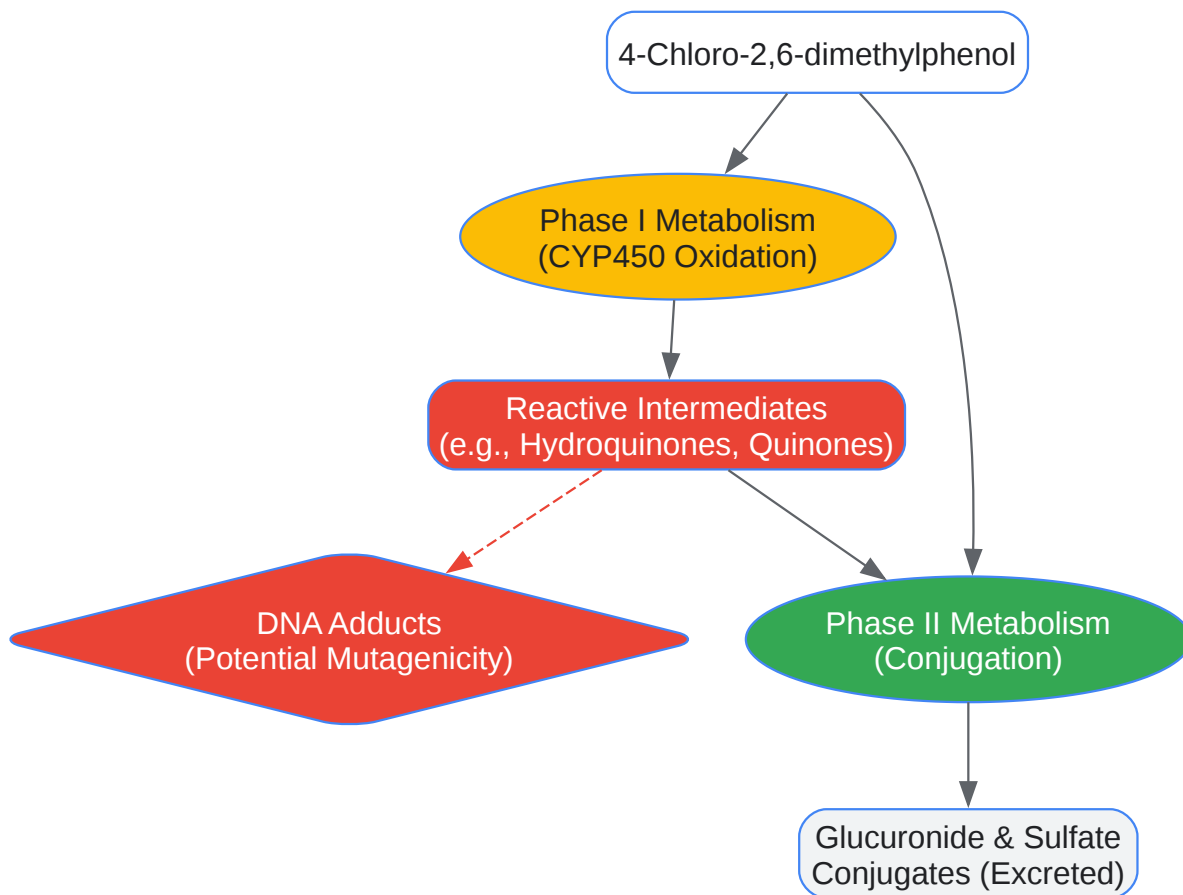
The compound is classified as a skin sensitizer, meaning that an initial exposure may not elicit a major reaction, but subsequent exposures can trigger an allergic skin response (allergic contact dermatitis).[2] This is a critical consideration for personnel who may handle the substance regularly.

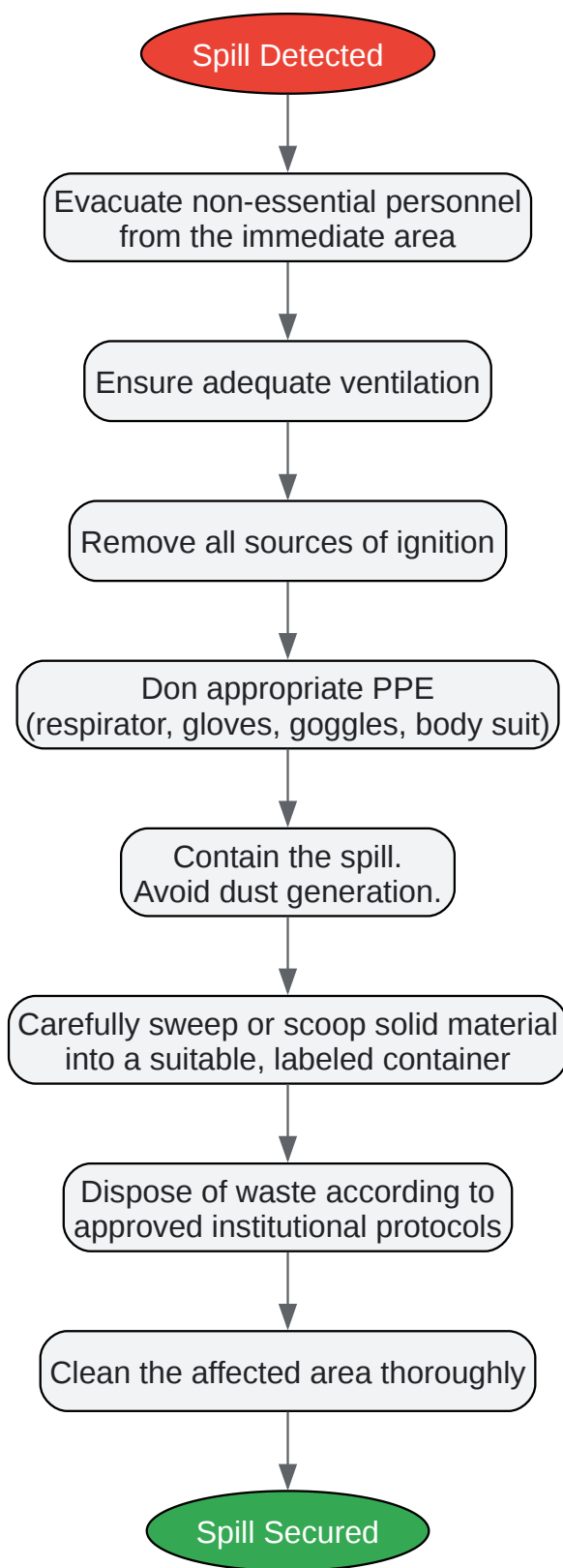
Genotoxicity and Mutagenicity

4-Chloro-2,6-dimethylphenol is suspected of causing genetic defects (GHS Mutagenicity Category 2).[2] This classification is typically based on positive results in in vitro (e.g., Ames test) or in vivo (e.g., micronucleus test) assays. The data suggests a potential risk of irreversible effects at the cellular level.[2] The mechanism may involve the metabolic activation of the phenol to reactive intermediates that can form DNA adducts.

The Ames test is a cornerstone of genotoxicity screening. It utilizes strains of *Salmonella typhimurium* with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. A positive result (mutagenesis) is indicated by the reversion of this mutation, allowing the bacteria to proliferate.







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